molecular formula C8H7F5N2OS B14056259 1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine

1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14056259
M. Wt: 274.21 g/mol
InChI Key: PPCHKTJCCVHNJQ-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine is a compound that features both difluoromethoxy and trifluoromethylthio functional groups. These groups are known for their significant impact on the chemical properties of the molecule, such as its reactivity and stability. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, making them valuable in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine typically involves multiple steps, starting from commercially available precursors. The final step involves the formation of the hydrazine moiety, which can be achieved through the reaction of the intermediate with hydrazine hydrate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to interact with biological membranes and enzymes, potentially leading to inhibition or modulation of specific biochemical pathways. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Difluoromethoxy)phenyl)hydrazine: Lacks the trifluoromethylthio group, which may result in different reactivity and biological activity.

    1-(4-(Trifluoromethylthio)phenyl)hydrazine:

Uniqueness

1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine is unique due to the presence of both difluoromethoxy and trifluoromethylthio groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance the compound’s stability, reactivity, and potential for various applications .

Properties

Molecular Formula

C8H7F5N2OS

Molecular Weight

274.21 g/mol

IUPAC Name

[2-(difluoromethoxy)-4-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C8H7F5N2OS/c9-7(10)16-6-3-4(17-8(11,12)13)1-2-5(6)15-14/h1-3,7,15H,14H2

InChI Key

PPCHKTJCCVHNJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)OC(F)F)NN

Origin of Product

United States

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